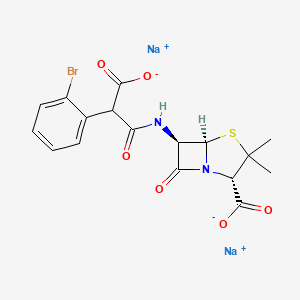

2-Bromo Carbenicillin Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbenicillin Disodium is a broad-spectrum, semi-synthetic penicillin antibiotic that shows bactericidal activity and is beta-lactamase resistant. It acts by acylating the penicillin-sensitive transpeptidase C-terminal domain, preventing cross-linkage of peptidoglycan strands and thereby inhibiting bacterial cell wall synthesis, leading to cell lysis (Carbenicillin Disodium, 2020).

Synthesis Analysis

The synthesis of 2-Bromo Carbenicillin Disodium Salt specifically is not detailed in the available literature. However, Carbenicillin derivatives like disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin), known for its enhanced acid stability for oral administration, indicate the synthetic flexibility of Carbenicillin bases in developing prodrugs with specific properties (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

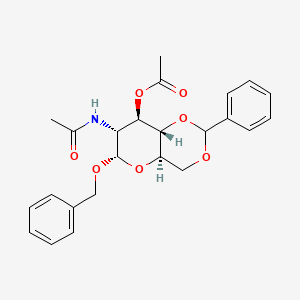

Molecular Structure Analysis

While specific details on the molecular structure analysis of 2-Bromo Carbenicillin Disodium Salt are not available, the structural modifications from Carbenicillin, such as the introduction of bromo groups, typically aim to enhance its antibacterial activity or stability. The core structure facilitates its action by inhibiting bacterial cell wall synthesis.

Chemical Reactions and Properties

Carbenicillin and its derivatives, including 2-Bromo variants, undergo reactions characteristic of penicillins, such as the acylation of penicillin-sensitive transpeptidase domains. These reactions are crucial for their bactericidal activity by inhibiting the synthesis of the bacterial cell wall (Carbenicillin Disodium, 2020).

Physical Properties Analysis

The physical properties of Carbenicillin derivatives, like solubility and stability, are significant for their formulation and therapeutic effectiveness. Enhancements in physical properties, such as improved acid stability of disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin) for oral administration, highlight the importance of physical property optimization in drug development (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

Chemical Properties Analysis

The chemical properties of Carbenicillin derivatives, including 2-Bromo Carbenicillin Disodium Salt, are tailored to enhance their spectrum of activity against various bacteria and improve their resistance to beta-lactamase enzymes. These modifications are pivotal for broadening their therapeutic applications and improving efficacy (Carbenicillin Disodium, 2020).

Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance and Environmental Concerns

Mechanisms of Antibiotic Resistance : Research has delved into the mechanisms through which bacteria develop resistance to β-lactam antibiotics, including carbenicillin, and strategies to combat this issue. This includes the exploration of drug carriers like liposomes and nanoparticles, as well as the development of β-lactam derivatives and prodrugs to enhance the clinical effectiveness of these antibiotics against drug-resistant bacteria (Abeylath & Turos, 2008).

Environmental Impact of Antibiotics : The environmental presence of antibiotics, including penicillins, and their effects on non-target species has been a growing concern. The review by Kovaláková et al. (2020) provides an overview of the concentrations of various antibiotics in water bodies and their ecotoxicity. It highlights the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).

Advances in Antibiotic Research and Development

Drug Delivery Approaches : Innovative drug delivery approaches are being explored to enhance the efficacy of β-lactam antibiotics and overcome bacterial resistance. This includes the development of new structural variants and the use of drug carriers to improve the delivery and effectiveness of these drugs (Abeylath & Turos, 2008).

Environmental Removal of Antibiotics : The removal of antibiotics from the environment, particularly water sources, is critical to mitigating their ecological impact. Techniques such as adsorption using activated carbons have been reviewed for their efficacy in removing antibiotics, including penicillins, from aqueous solutions, highlighting the importance of this research in environmental science (Ahmed, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 |

Source

|

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo Carbenicillin Disodium Salt | |

CAS RN |

59530-63-1 |

Source

|

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/no-structure.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)